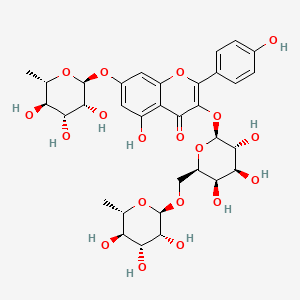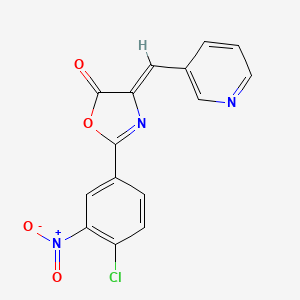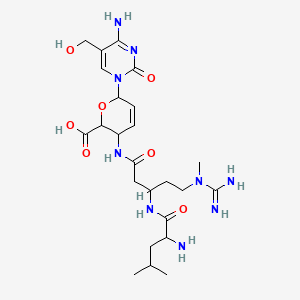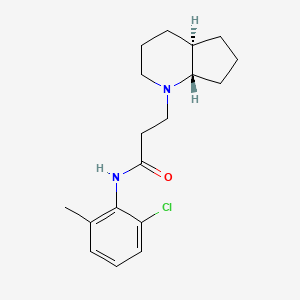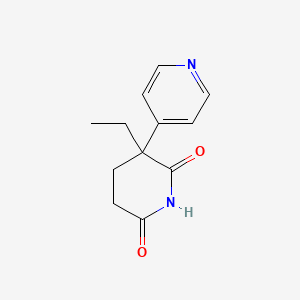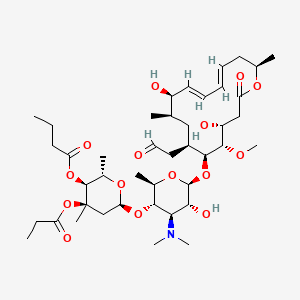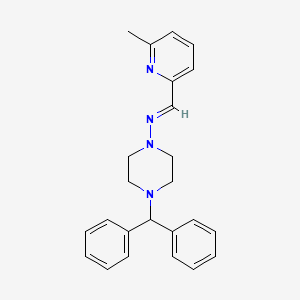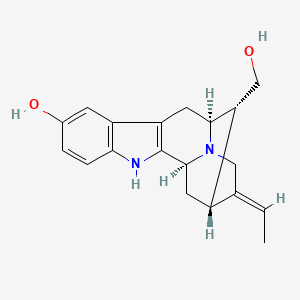
蛇根碱
描述
Sarpagine is a monoterpenoid indole alkaloid that belongs to the sarpagine/macroline/ajmaline family. This family represents an important class of biosynthetically related alkaloids, which are primarily found in various plant species of the Apocynaceae family . Sarpagine and its related alkaloids have been reported to possess significant biological properties, including anticancer, antileishmanial, antiarrhythmic, and antimalarial activities .
科学研究应用
作用机制
Target of Action
Sarpagine, also known as Raupin, is a type of indole alkaloid It’s known that these alkaloids have been isolated mainly from medicinal plant families like apocynaceae and loganiaceae . They are common in plants like Rauwolfia, Gelsemium, and Catharanthus . These alkaloids have been associated with various biological activities, including anti-cancer, anti-inflammatory, anti-hypertensive, and anti-malarial effects .
Mode of Action
Recent studies have shown that an analogue of sarpagine exerts anti-proliferation effects by inducing ferroptosis . Ferroptosis is a form of non-apoptotic cell death that may provide new solutions in future cancer therapies .
Biochemical Pathways
The synthesis of sarpagine involves a homo-mannich reaction of cyclopropanol with imines generated via a bischler-napieralski reaction . This reaction enables a protecting-group-free, redox-economic, four-step access to the tetracyclic sarpagine core from L-tryptophan esters .
Result of Action
It has been found that an analogue of sarpagine shows a tenfold improvement in anti-cancer activities . This suggests that Sarpagine and its analogues could have significant therapeutic potential.
生化分析
Cellular Effects
Sarpagine has been reported to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sarpagine involves several key transformations. One notable method is the [5+2] cycloaddition reaction, which has been employed to construct the seven-membered ring systems present in sarpagine . Another approach involves the Bischler-Napieralski and homo-Mannich sequence, which enables the formation of the indole-fused azabicyclo[3.3.1]nonane core .
Industrial Production Methods: Industrial production of sarpagine typically involves the extraction of the alkaloid from plant sources, followed by purification processes. The low natural abundance of sarpagine in plants poses a challenge for large-scale production, necessitating the development of efficient synthetic methodologies .
化学反应分析
Types of Reactions: Sarpagine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Pictet-Spengler cyclization is a notable reaction used to form the C2-C3 bond in the indole-fused azabicyclo[3.3.1]nonane structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of sarpagine, such as N4-methyltalpinine and O-acetyltalpinine, which exhibit significant biological activities .
相似化合物的比较
Sarpagine is structurally related to other monoterpenoid indole alkaloids, such as ajmaline, koumine, and vellosimine . Compared to these compounds, sarpagine exhibits unique biological activities and structural features that make it a valuable target for drug discovery and development . The following table highlights some similar compounds and their key characteristics:
| Compound | Key Characteristics |
|---|---|
| Ajmaline | Antiarrhythmic agent, high affinity for sodium channels |
| Koumine | Antimalarial and anti-inflammatory activities |
| Vellosimine | Modest anticancer activity, structural similarity to sarpagine |
属性
CAS 编号 |
482-68-8 |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
(1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C19H22N2O2/c1-2-10-8-21-17-7-14-13-5-11(23)3-4-16(13)20-19(14)18(21)6-12(10)15(17)9-22/h2-5,12,15,17-18,20,22-23H,6-9H2,1H3/b10-2-/t12-,15?,17+,18+/m1/s1 |
InChI 键 |
VTVQHYQGTTVKDE-VWFUFAFFSA-N |
手性 SMILES |
C/C=C\1/CN2[C@H]3C[C@H]1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)CO |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |
规范 SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |
外观 |
Solid powder |
| 482-68-8 | |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Sarpagine; Raupin; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Sarpagine?
A1: Sarpagine has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol. [, ]
Q2: Are there any spectroscopic data available for Sarpagine?
A2: Yes, several spectroscopic techniques have been employed to characterize Sarpagine. These include single-crystal X-ray diffraction, Fourier Transform Infrared Spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). [, , , , ]
Q3: What is the absolute configuration of Sarpagine?
A3: The absolute configuration of Sarpagine has been established as 3S, 5S, 15R, 16R through single-crystal X-ray diffraction studies. []
Q4: What is the significance of the exomethylene fragment in Sarpagine's structure?
A4: The exomethylene fragment (C18-C19=C20-C21) in Sarpagine's polycyclic backbone consistently adopts the E-configuration, as observed in various Vinca erecta alkaloids. []
Q5: How does the presence of a carbonyl group at the C-2 position of the indole ring in Sarpagine affect its 13C NMR spectrum?
A5: The carbonyl group influences the chemical shifts of the C-3 and C-3a carbons in the 13C NMR spectrum. This observation aids in distinguishing these signals from other carbons in the indole ring. []
Q6: What is the role of Polyneuridine aldehyde esterase in Sarpagine biosynthesis?
A6: Polyneuridine aldehyde esterase, a highly specific enzyme, plays a crucial role in Sarpagine biosynthesis by catalyzing the transformation of the monoterpenoid C10-unit into the C9-unit at the polyneuridine aldehyde stage. []
Q7: How is Sarpagine distributed within the Rauvolfia tetraphylla plant?
A7: Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) studies reveal that Sarpagine primarily accumulates in the epidermal and cortex tissues of the roots in Rauvolfia tetraphylla. []
Q8: What are the key challenges in the total synthesis of Sarpagine and related alkaloids?
A8: The intricate structure of Sarpagine presents challenges in its total synthesis, particularly in establishing the correct stereochemistry at various chiral centers and constructing the complex ring systems. [, , , ]
Q9: What are some key strategies employed in the total synthesis of Sarpagine alkaloids?
A9: Various innovative strategies have been developed for the total synthesis of Sarpagine alkaloids. Some of these include:
- The use of chiral auxiliaries like the Schöllkopf auxiliary for the stereoselective construction of the required tryptophan unit. []
- Employing a [5+2]-cycloaddition followed by ring enlargement to efficiently access the core structure. [, ]
- Utilizing a biomimetic approach involving an intramolecular Mannich reaction to construct the characteristic 1-azabicyclo[2.2.2]octane ring system. []
- Exploiting an intramolecular oxidative coupling between a ketone and a Weinreb amide to assemble the intricate 1-azabicyclo[2.2.2]octane core. []
Q10: What is the significance of synthesizing non-natural Sarpagine derivatives?
A10: The synthesis of non-natural Sarpagine derivatives enables structure-activity relationship (SAR) studies, potentially leading to the discovery of more potent or selective therapeutic agents. []
Q11: What are the known biological activities of Sarpagine and related alkaloids?
A11: Sarpagine alkaloids exhibit a diverse range of biological activities, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


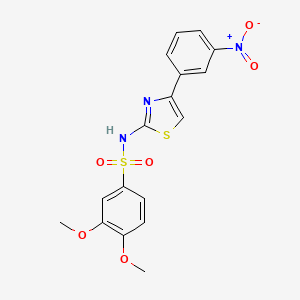
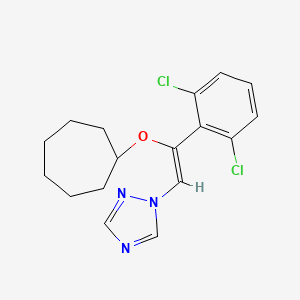

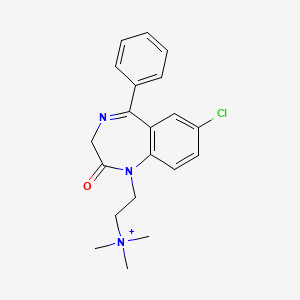
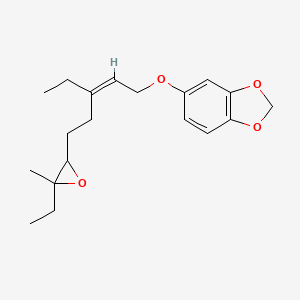
![8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B1680706.png)

